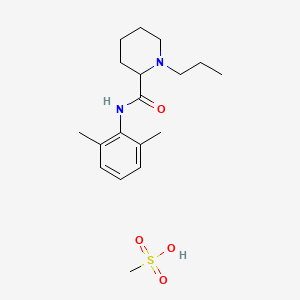

Ropivacaine Mesylater

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ropivacaine mesylate is a long-acting amide local anesthetic agent primarily used for regional anesthesia and pain management. It is known for its ability to block nerve impulse conduction by inhibiting sodium ion influx in nerve fibers. This compound is particularly valued for its reduced cardiotoxicity and neurotoxicity compared to other local anesthetics, making it a safer option for various medical procedures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ropivacaine mesylate involves several key steps:

Resolution of Racemic Mixture: The process begins with the resolution of racemic ropivacaine to obtain the pure S-enantiomer. This is typically achieved using chiral resolution agents such as tartaric acid.

Formation of Amide: The resolved S-enantiomer is then reacted with 2,6-dimethylaniline to form the amide bond. This reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Mesylation: The final step involves the mesylation of the amide product to form ropivacaine mesylate.

Industrial Production Methods

Industrial production of ropivacaine mesylate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Ropivacaine mesylate undergoes several types of chemical reactions:

Hydrolysis: The amide bond in ropivacaine mesylate can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Oxidation: Oxidative reactions can occur at the aromatic ring, leading to the formation of hydroxylated derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as bromine or nitric acid are used for electrophilic aromatic substitution reactions.

Major Products

Hydrolysis: Produces 2,6-dimethylaniline and the corresponding carboxylic acid.

Oxidation: Yields hydroxylated derivatives of ropivacaine.

Substitution: Results in various substituted ropivacaine derivatives, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Ropivacaine mesylate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of amide local anesthetics and their interactions with various chemical reagents.

Biology: Investigated for its effects on nerve cells and ion channels, particularly sodium channels and potassium channels.

Medicine: Extensively studied for its use in regional anesthesia, pain management, and its potential benefits in reducing postoperative pain and improving patient recovery.

Industry: Employed in the development of new anesthetic formulations and delivery systems

Mecanismo De Acción

Ropivacaine mesylate exerts its effects by blocking sodium ion channels in nerve fibers. This inhibition prevents the initiation and propagation of nerve impulses, leading to a reversible loss of sensation in the targeted area. The compound also affects potassium channels, specifically the two-pore domain potassium channel TREK-1, which contributes to its analgesic properties .

Comparación Con Compuestos Similares

Similar Compounds

Bupivacaine: Another long-acting amide local anesthetic with similar uses but higher cardiotoxicity.

Lidocaine: A widely used local anesthetic with a shorter duration of action compared to ropivacaine.

Levobupivacaine: The S-enantiomer of bupivacaine, offering similar benefits to ropivacaine with reduced toxicity

Uniqueness of Ropivacaine Mesylate

Ropivacaine mesylate stands out due to its favorable safety profile, particularly its lower cardiotoxicity and neurotoxicity. This makes it a preferred choice for procedures requiring long-duration anesthesia and pain management, especially in patients with cardiovascular concerns .

Propiedades

IUPAC Name |

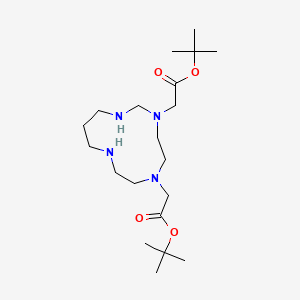

N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTSIOMXZOPKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)

![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)

![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)

![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)